molecular formula C4H4F3NO B3220981 (Z)-4-amino-1,1,1-trifluorobut-3-en-2-one CAS No. 120417-45-0

(Z)-4-amino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3220981
CAS No.: 120417-45-0
M. Wt: 139.08 g/mol
InChI Key: DHJDPIHFALRNER-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-amino-1,1,1-trifluorobut-3-en-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-amino-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-buten-2-one with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-amino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under mild conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, saturated compounds, and substituted derivatives depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-amino-1,1,1-trifluorobut-3-en-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-amino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-amino-1,1,1-trifluorobut-3-en-2-one: The geometric isomer of the compound with different spatial arrangement of substituents.

    4-amino-1,1,1-trifluorobutane-2-one: A saturated analog without the double bond.

    4-amino-1,1,1-trifluorobut-3-yn-2-one: An analog with a triple bond instead of a double bond.

Uniqueness

(Z)-4-amino-1,1,1-trifluorobut-3-en-2-one is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

(Z)-4-amino-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJDPIHFALRNER-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\N)\C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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